Cas no 7670-50-0 (5-methyl-1,4-thiazepane)

5-methyl-1,4-thiazepane Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-1,4-thiazepane
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5-methyl-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B101160-100mg |
5-methyl-1,4-thiazepane |
7670-50-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-177621-1.0g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 1g |
$884.0 | 2023-06-03 | |
Enamine | EN300-177621-2.5g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 2.5g |
$1735.0 | 2023-09-20 | |
Enamine | EN300-177621-0.25g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 0.25g |
$438.0 | 2023-09-20 | |
Enamine | EN300-177621-5g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 5g |
$2566.0 | 2023-09-20 | |
Enamine | EN300-177621-0.1g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 0.1g |
$306.0 | 2023-09-20 | |
Aaron | AR01BE94-5g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 5g |
$3554.00 | 2025-02-09 | |
Enamine | EN300-177621-1g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 1g |
$884.0 | 2023-09-20 | |
1PlusChem | 1P01BE0S-1g |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 1g |
$1018.00 | 2025-03-19 | |
1PlusChem | 1P01BE0S-50mg |
5-methyl-1,4-thiazepane |
7670-50-0 | 95% | 50mg |
$263.00 | 2025-03-19 |
5-methyl-1,4-thiazepane Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 5-methyl-1,4-thiazepane
Introduction to 5-methyl-1,4-thiazepane (CAS No. 7670-50-0)
5-methyl-1,4-thiazepane, also known by its CAS number 7670-50-0, is a heterocyclic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a seven-membered ring containing sulfur and nitrogen atoms, along with a methyl group substituent. The structural features of 5-methyl-1,4-thiazepane make it an intriguing molecule for various biological studies and potential therapeutic applications.
The chemical structure of 5-methyl-1,4-thiazepane can be represented as C5H11N2S. The presence of the sulfur and nitrogen atoms in the ring confers unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential uses in drug development.
In the context of medicinal chemistry, 5-methyl-1,4-thiazepane has been explored for its potential as a scaffold for the design of novel drugs. The seven-membered ring structure provides a flexible platform that can be modified with various functional groups to optimize pharmacological properties such as potency, selectivity, and bioavailability. Recent research has focused on using this scaffold to develop compounds with specific biological targets, including enzymes and receptors involved in various diseases.
A notable area of research involving 5-methyl-1,4-thiazepane is its potential as an inhibitor of specific enzymes. For instance, studies have shown that derivatives of this compound can effectively inhibit certain kinases, which are key enzymes involved in signal transduction pathways and are often implicated in cancer and other diseases. By modulating the activity of these kinases, 5-methyl-1,4-thiazepane-based compounds may offer new therapeutic strategies for treating these conditions.
Beyond enzyme inhibition, 5-methyl-1,4-thiazepane has also been investigated for its interactions with G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are important targets for drug discovery. Research has demonstrated that certain derivatives of 5-methyl-1,4-thiazepane can act as agonists or antagonists at specific GPCRs, providing new insights into the pharmacology of these receptors and opening up possibilities for developing novel therapeutic agents.
The pharmacokinetic properties of 5-methyl-1,4-thiazepane-based compounds are another important aspect of their potential use in drug development. Studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to ensure their suitability for clinical applications. Results from these studies have shown that certain derivatives exhibit favorable ADME properties, making them promising candidates for further development.
Clinical trials involving compounds derived from 5-methyl-1,4-thiazepane have also been conducted to assess their safety and efficacy in human subjects. Early-phase clinical trials have demonstrated that these compounds are generally well-tolerated and show promising therapeutic effects in preclinical models. However, further research is needed to fully understand their long-term safety and efficacy profiles.
In addition to its potential therapeutic applications, 5-methyl-1,4-thiazepane has also found use as a tool compound in academic research. Its unique chemical properties make it a valuable reagent for probing biological systems and understanding the mechanisms underlying various physiological processes. For example, researchers have used derivatives of this compound to study the role of specific enzymes and receptors in cellular signaling pathways.
The synthesis of 5-methyl-1,4-thiazepane-based compounds is an active area of research in organic chemistry. Various synthetic routes have been developed to produce these compounds efficiently and selectively. These methods often involve multistep reactions that allow for the introduction of different functional groups onto the seven-membered ring structure. The ability to synthesize diverse derivatives of 5-methyl-1,4-thiazepane is crucial for optimizing their biological activities and advancing their development as potential drugs.
In conclusion, 5-methyl-1,4-thiazepane (CAS No. 7670-50-0) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a flexible platform for the design of novel drugs targeting various biological processes. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its importance in the development of innovative therapeutic agents.
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